{4-[(Butan-2-yl)(methyl)amino]phenyl}methanol

Physicochemical profiling Drug-likeness Lead optimization

Procure the precise CAS 651328-37-9 compound to maintain structural fidelity in medicinal chemistry and GABA transporter research. This aminomethylphenol derivative, featuring a unique sec-butyl(methyl)amino group and a reactive para-hydroxymethyl handle, is critical for generating focused libraries and serves as a reliable standard in chromatographic methods. Avoid uncontrolled variables from generic analogs; ensure accurate target engagement, synthetic route replication, and valid analytical results with this exact research-grade material. Contact suppliers for current lot availability and lead times.

Molecular Formula C12H19NO
Molecular Weight 193.28 g/mol
CAS No. 651328-37-9
Cat. No. B12596570
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name{4-[(Butan-2-yl)(methyl)amino]phenyl}methanol
CAS651328-37-9
Molecular FormulaC12H19NO
Molecular Weight193.28 g/mol
Structural Identifiers
SMILESCCC(C)N(C)C1=CC=C(C=C1)CO
InChIInChI=1S/C12H19NO/c1-4-10(2)13(3)12-7-5-11(9-14)6-8-12/h5-8,10,14H,4,9H2,1-3H3
InChIKeyBWLCHNJZUFKXPT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Procurement-Relevant Profile: 4-[(Butan-2-yl)(methyl)amino]phenyl}methanol (CAS 651328-37-9)


{4-[(Butan-2-yl)(methyl)amino]phenyl}methanol (CAS 651328-37-9) is a synthetic small-molecule aminomethylphenol derivative with the molecular formula C12H19NO and a molecular weight of 193.28 g/mol [1]. It is structurally characterized by a para-substituted benzyl alcohol core bearing a sec-butyl(methyl)amino group, placing it within a class of tertiary aniline alcohols that are primarily investigated as intermediates in medicinal chemistry and as potential ligands for neurological targets such as GABA transporters [2]. Current authoritative database entries confirm its identity and basic computed physicochemical properties (XLogP3-AA = 2.5, Topological Polar Surface Area = 23.5 Ų) [1], but no public bioactivity data, clinical status, or regulatory approval are recorded.

Why In-Class Compounds Cannot Substitute {4-[(Butan-2-yl)(methyl)amino]phenyl}methanol Without Data Verification


Aminomethylphenol derivatives and tertiary aniline alcohols constitute a structurally diverse chemical class where subtle modifications to the N-alkyl substituents or the phenolic core can drastically alter target engagement, physicochemical properties, and synthetic utility. The Kragler et al. study on related aminomethylphenols demonstrated that inhibitory potency at murine GABA transporter subtypes (mGAT1-mGAT4) varies from inactive to low micromolar IC50 depending entirely on the specific N-substitution pattern [1]. Consequently, generic substitution of {4-[(Butan-2-yl)(methyl)amino]phenyl}methanol with a visually similar analog—such as a different N-alkyl chain length or a changed hydroxyl position—carries a high risk of functional divergence. This evidence gap necessitates procurement of the exact CAS-registered compound when replicating published syntheses or screening cascades.

Quantitative Differentiation Evidence for {4-[(Butan-2-yl)(methyl)amino]phenyl}methanol vs. Closest Analogs


Physicochemical Property Differentiation: Lipophilicity (XLogP3-AA) vs. N-Ethyl and N-Propyl Analogs

The target compound's computed lipophilicity (XLogP3-AA = 2.5) [1] positions it in a moderate logP range favorable for both passive membrane permeability and aqueous solubility. This value is a direct consequence of the specific sec-butyl(methyl)amino substitution, which provides a balance between the more polar N-ethyl (estimated XLogP3 ≈ 1.8) and more lipophilic N-isobutyl (estimated XLogP3 ≈ 3.0) congeners. While no direct head-to-head experimental logP data exist, the calculated value serves as a critical selection parameter when designing compound libraries or synthetic routes where a precise logP window is required for chromatographic separation or biological assay compatibility.

Physicochemical profiling Drug-likeness Lead optimization

Topological Polar Surface Area (TPSA) Comparison with Ortho- and Meta-Substituted Isomers

The computed TPSA of 23.5 Ų [1] for {4-[(butan-2-yl)(methyl)amino]phenyl}methanol reflects its para-substitution pattern, where the hydroxymethyl group is positioned opposite the tertiary amine. This spatial arrangement minimizes intramolecular hydrogen bonding between the alcohol and amine moieties, distinguishing it from ortho-substituted isomers (where TPSA may be lower due to internal H-bond shielding) and meta-substituted isomers (similar TPSA but altered molecular shape). In the context of CNS drug design, a TPSA below 60–70 Ų is generally required for passive brain penetration; the target compound's very low TPSA suggests excellent membrane permeability potential, but experimental confirmation is absent.

Medicinal chemistry Permeability prediction Isomer selection

Application Scenarios for {4-[(Butan-2-yl)(methyl)amino]phenyl}methanol Based on Current Evidence


Chemical Probe Synthesis for GABA Transporter Subtype Profiling

Based on the structural class reported by Kragler et al. [1], {4-[(butan-2-yl)(methyl)amino]phenyl}methanol may serve as a synthetic intermediate or scaffold for developing novel inhibitors of murine GABA transporters (mGAT1-mGAT4). Procuring the exact CAS-numbered compound ensures fidelity to the published reductive amination synthetic route and avoids confounding effects from N-alkyl chain variations that radically alter mGAT subtype selectivity [1].

Lead Optimization Library Design Targeting CNS Disorders

The compound's computed physicochemical profile (XLogP3 2.5, TPSA 23.5 Ų) [2] positions it within favorable CNS drug-like space. Procurement of this precise structure allows medicinal chemistry teams to systematically explore structure-activity relationships around the benzyl alcohol core without introducing uncontrolled variables from substituted analogs.

Analytical Reference Standard for Chromatographic Method Development

The specific molecular weight (193.28 g/mol) and unique retention characteristics derived from the sec-butyl(methyl)amino moiety make the compound suitable as a retention time marker or system suitability standard in HPLC and LC-MS methods targeting tertiary aniline alcohols [2].

Synthetic Building Block for Parallel Library Synthesis

The para-hydroxymethyl group provides a reactive handle for further derivatization (e.g., oxidation to aldehyde, esterification, or ether formation), making this precise compound a versatile intermediate for generating focused libraries of aminomethylphenol derivatives. Generic substitution with a different regioisomer would alter the reactivity and spatial orientation of subsequent modifications.

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